Ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Description
Ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C20H19FN2O3 and its molecular weight is 354.381. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the bacterial enzyme DNA gyrase . DNA gyrase is an essential enzyme that is involved in the replication, transcription, and repair of bacterial DNA. It introduces negative supercoiling to the DNA helix, which is crucial for the processes mentioned above .
Mode of Action
This compound, like other fluoroquinolones, works by inhibiting the DNA gyrase . By binding to this enzyme, it prevents the supercoiling of bacterial DNA, thereby inhibiting DNA replication and transcription. This leads to the death of the bacterial cell .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication and transcription pathways in bacteria . The inability to supercoil the DNA helix prevents the unwinding of the DNA strands, which is a necessary step in these pathways. This leads to the cessation of these vital cellular processes, resulting in bacterial cell death .
Pharmacokinetics
Like other fluoroquinolones, it is likely to have good oral bioavailability . Fluoroquinolones are generally well-absorbed from the gastrointestinal tract, and they distribute widely in body tissues. They are metabolized in the liver and excreted in the urine and feces .
Result of Action
The result of the action of this compound is the death of the bacterial cell . By inhibiting DNA gyrase, it prevents the bacterial cell from carrying out essential processes like DNA replication and transcription. This leads to the cessation of bacterial growth and eventually, cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the absorption and distribution of the drug. Additionally, the presence of divalent cations like magnesium and calcium can interfere with the binding of fluoroquinolones to DNA gyrase . The efficacy of the compound can also be affected by bacterial resistance mechanisms, such as the production of efflux pumps or mutations in the target enzyme .
Properties
CAS No. |
1251595-97-7 |
---|---|
Molecular Formula |
C20H19FN2O3 |
Molecular Weight |
354.381 |
IUPAC Name |
ethyl 6-fluoro-4-[(4-methylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H19FN2O3/c1-3-26-20(25)17-18(22-11-13-6-4-12(2)5-7-13)15-10-14(21)8-9-16(15)23-19(17)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24) |
InChI Key |
XKWDINMBABJKKW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)NCC3=CC=C(C=C3)C |
solubility |
not available |
Origin of Product |
United States |
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